4-Methyleneproline

Description

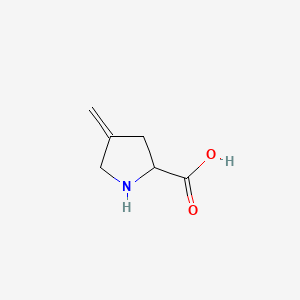

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methylidenepyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-2-5(6(8)9)7-3-4/h5,7H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYQZZMUNYLHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(NC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-4-Methylene-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2370-38-9 | |

| Record name | 4-Methyleneproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-4-Methylene-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 245 °C | |

| Record name | (±)-4-Methylene-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation Methodologies of 4 Methyleneproline

Discovery and Characterization from Natural Sources

The initial recognition of 4-methylproline derivatives in biological systems dates back to the mid-20th century. Hulme and Arthington are credited with the first isolation of 4-methylproline from apples in 1954 . This discovery was a significant step in understanding the diversity of amino acids present in plants. Subsequently, Gray and Fowden reported the first synthesis of 4-methyleneproline in 1962, which involved the hydrogenation of naturally occurring this compound using an Adams catalyst, yielding cis-4-methylproline as the predominant diastereoisomer .

Further investigations revealed that this compound is not exclusive to apples. It has also been identified in other natural sources, including perry, a fermented pear beverage, from which crystalline 4-methylproline was isolated and rigorously identified . Additionally, it has been found in the seeds of loquat (Eriobotrya japonica) researchgate.net and is listed among the phytochemicals present in peanuts (Arachis hypogaea) neist.res.in. Its presence in fruits categorizes it as a non-protein amino acid found in these biological matrices scribd.com.

The characterization of this compound from these natural sources relies on analytical techniques that confirm its structure and purity. Its IUPAC name is 4-methylidenepyrrolidine-2-carboxylic acid foodb.canih.gov. Within biological systems, it has been noted to be located in the cytoplasm and extracellularly foodb.ca.

Table 1: Identified Natural Sources of this compound

| Source Type | Specific Source | Notes |

| Fruit | Apples | First reported isolation of a related compound (4-methylproline) researchgate.netscribd.com |

| Fermented Beverage | Perry (fermented pear beverage) | Isolation of crystalline 4-methylproline reported |

| Fruit Seed | Loquat (Eriobotrya japonica) | Identified in seeds researchgate.net |

| Legume Seed | Peanuts (Arachis hypogaea) | Listed among phytochemicals neist.res.in |

Advanced Isolation Techniques for this compound in Biological Matrices

While the initial discoveries of this compound relied on classical biochemical separation methods available in the mid-20th century, the isolation and purification of such compounds from complex biological matrices typically involve a series of sophisticated techniques. Although specific detailed protocols for the advanced isolation of this compound from raw biological samples are not extensively detailed in the provided literature, the characterization and purification steps imply the use of advanced analytical chemistry.

The process of isolating and purifying this compound from natural sources would generally involve:

Extraction: Initial extraction from plant tissues or fermented beverages to separate soluble components from insoluble material.

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC), ion-exchange chromatography, or affinity chromatography are crucial for separating this compound from other amino acids, peptides, and metabolites present in the biological matrix. These methods exploit differences in polarity, charge, or binding affinity caltech.edu.

Crystallization: For obtaining highly pure samples, crystallization can be employed, as demonstrated in the isolation of crystalline 4-methylproline from perry, where its identification was confirmed by comparison with synthetic standards .

Derivatization and Spectroscopic Analysis: To confirm the structure and assess purity, derivatives might be formed, followed by analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy nih.govcaltech.eduacs.orgacs.orgresearchgate.neteurekaselect.comcaltech.edu. For instance, NMR is vital for verifying the structure and purity after synthetic modifications or isolation caltech.edu.

Purification Steps: In some contexts, purification might involve deprotection of protected forms of the amino acid, followed by extraction and lyophilization to obtain a pure, solid product caltech.edu.

The identification and confirmation of this compound's presence and structure in biological samples are underpinned by these advanced analytical and separation methodologies, ensuring the accuracy of its reported natural occurrence.

Biosynthesis and Metabolic Pathways of 4 Methyleneproline

Enzymatic Mechanisms of 4-Methyleneproline Formation

The initial identification of this compound as a naturally occurring proline derivative dates back to the work of Gray and Fowden in 1962 semanticscholar.orgcapes.gov.br. This discovery established its presence in biological systems, implying an endogenous biosynthetic route. However, the specific enzymes and detailed biochemical mechanisms responsible for the de novo synthesis of this compound within natural producers have not been extensively elucidated in the provided literature.

While research has detailed various chemical synthesis strategies for this compound and its derivatives, such as one-pot double allylic alkylation of glycine (B1666218) imines using chiral catalysts under phase-transfer conditions researchgate.netevitachem.comub.edu, Rh-catalyzed [4+1] cycloadditions acs.org, or Wittig reactions starting from 4-hydroxyproline (B1632879) derivatives ethz.chresearchgate.net, these methods represent in vitro chemical synthesis rather than in vivo biological pathways. Therefore, specific enzymes catalyzing these transformations in natural biosynthetic contexts remain largely uncharacterized based on the available information.

Regulation of this compound Biosynthesis in Producing Organisms

Information regarding the regulatory mechanisms that control the biosynthesis of this compound in organisms that produce it is not detailed in the provided scientific literature. Studies have focused on its chemical synthesis and its incorporation into recombinant proteins, rather than the endogenous control of its production. Consequently, specific transcriptional, translational, or post-translational regulatory mechanisms, or the environmental or cellular signals that modulate its biosynthesis, are not described in the available summaries.

Synthetic Methodologies and Derivatization Strategies for 4 Methyleneproline

Asymmetric Synthesis Approaches to 4-Methyleneproline Scaffolds

The synthesis of enantiomerically pure this compound derivatives is paramount for their use in chiral environments, such as biological systems. Various asymmetric synthesis strategies have been developed, leveraging transition metal catalysis and organocatalysis.

Rhodium-catalyzed [4+1] cycloaddition reactions have proven to be an effective method for synthesizing this compound derivatives. This approach typically involves the reaction of 3-methyleneazetidines with diazo compounds. The reaction proceeds under very mild conditions and exhibits a high degree of chemoselectivity, preferentially forming the desired cycloaddition product over other potential pathways like C-H insertion or olefin cyclopropanation organic-chemistry.orgnih.govacs.orgacs.org. This methodology allows for the facile incorporation of the proline ester scaffold into various molecular architectures, including pharmaceuticals and natural products. Furthermore, an intramolecular variant of this reaction has been developed, enabling the synthesis of proline-fused tricyclic heterocycles nih.gov. These reactions have demonstrated practicality, with successful gram-scale preparations and the ability to operate with low catalyst loadings (as low as 0.1 mol%) nih.gov.

Table 1: Rh-Catalyzed Cycloaddition Strategies for this compound Synthesis

| Reaction Type | Catalyst | Key Reactants | Key Features | Product Type | References |

| [4+1] Cycloaddition | Rhodium complexes | 3-Methyleneazetidines, Diazo compounds | Mild conditions, high chemoselectivity, scaffold incorporation | This compound derivatives | organic-chemistry.orgnih.govacs.orgacs.org |

| Intramolecular [4+1] Cycloaddition | Rhodium complexes | Substituted 3-methyleneazetidines | Forms proline-fused tricyclic heterocycles | Tricyclic this compound derivatives | nih.gov |

Palladium catalysis offers another powerful avenue for constructing functionalized this compound derivatives through formal [4+1] annulation strategies. This approach typically utilizes sulfur ylides in conjunction with in situ-generated palladium-stabilized zwitterions. These reactions provide a convenient and versatile route to a range of functionalized pyrrolidine (B122466) derivatives, including those based on the this compound scaffold acs.orgwhiterose.ac.uknih.govacs.orgnih.gov. The methodology is noted for its robustness and the potential for orthogonal functionalization of the resulting products, making them attractive for early-stage drug discovery programs acs.orgnih.govacs.org. The reaction can be mediated by palladium precatalysts like [η³-(C₃H₅)PdCl]₂ in the presence of appropriate ligands. While yields can vary, specific examples demonstrate efficient transformations, with some studies exploring diastereoselective synthesis by employing chiral auxiliaries acs.orgnih.gov.

Table 2: Palladium-Catalyzed Annulation Strategies for this compound Synthesis

| Reaction Type | Catalyst | Key Reactants | Key Features | Product Type | References |

| Formal [4+1] Annulation/Cycloaddition | Palladium complexes (e.g., [η³-(C₃H₅)PdCl]₂) | Sulfur ylides, in situ-generated Pd-stabilized zwitterions (from carbamates) | Robust, versatile, potential for orthogonal functionalization, drug discovery | Functionalized this compound derivatives | acs.orgwhiterose.ac.uknih.govacs.orgnih.gov |

Phase-transfer catalysis (PTC) has been instrumental in developing highly enantioselective syntheses of the this compound scaffold. A notable method involves a one-pot double allylic alkylation reaction. This process utilizes glycine-derived imines as nucleophiles, which react with activated cyclopropanes or allylic dibromides in the presence of a chiral phase-transfer catalyst, typically derived from chinchonidine evitachem.comnih.govnih.govresearchgate.netresearchgate.netub.edu. The reaction is conducted under biphasic conditions, facilitating the transfer of the nucleophile to the organic phase where the alkylation occurs. This strategy has demonstrated the ability to deliver the desired this compound scaffold with good yields and high enantiomeric purity, making it particularly suitable for producing precursors for pharmaceutical applications, such as the synthesis of the antiviral drug ledipasvir (B612246) nih.govnih.govub.edu.

Table 3: Phase-Transfer Catalysis for Enantioselective this compound Synthesis

| Reaction Type | Catalyst Type | Key Reactants | Conditions | Yield & Purity | Key Application | References |

| Double Allylic Alkylation (PTC) | Chinchonidine-derived catalysts | Glycine-derived imines, 1,1′-bis(halomethyl)cyclopropanes | Biphasic, e.g., aq. KOH | Good, High ee | Synthesis of (S)-4-methyleneproline scaffold, Ledipasvir precursor | evitachem.comnih.govnih.govresearchgate.netresearchgate.netub.edu |

Beyond direct asymmetric synthesis, stereocontrolled approaches and studies aimed at stereochemical revision also contribute to the understanding and synthesis of this compound derivatives. For instance, tert-butyl (S)-4-methyleneprolinate has been successfully transformed into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a critical intermediate in the industrial synthesis of ledipasvir nih.govnih.gov. Furthermore, synthetic strategies involving ester enolate-Claisen rearrangements have been explored for the synthesis of related 4-alkylideneprolines, contributing to structural revision studies of natural products like Lucentamycin A acs.orgresearchgate.net. In some instances, 4-hydroxyproline (B1632879) derivatives can be modified to introduce an exocyclic methylene (B1212753) group, thereby accessing this compound analogs, as seen in the synthesis of 4-(arylmethyl)proline derivatives ethz.ch.

Table 4: Stereocontrolled Approaches and Derivatization Examples

| Method/Approach | Starting Material/Precursor | Product/Derivative | Key Stereochemical Aspect | Significance/Application | References |

| Transformation of 4-methyleneprolinate | tert-butyl (S)-4-methyleneprolinate | N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid | Stereospecific | Key intermediate for Ledipasvir synthesis | nih.govnih.gov |

| Ester Enolate-Claisen Rearrangement | Various glycine (B1666218) ester substrates | Substituted 4-alkylideneprolines (e.g., Emp subunit) | Diastereoselective | Structural revision studies (e.g., Lucentamycin A) | acs.orgresearchgate.net |

| Modification of 4-hydroxyproline | (2S,4R)-4-hydroxyproline | 4-(Arylmethyl)proline derivatives (via introduction of exocyclic methylene) | Stereocontrol in subsequent steps | Expanding proline analogue toolbox | ethz.ch |

Chemical Modifications and Functionalization of the this compound Moiety

The inherent functional groups of this compound, namely the secondary amine and the carboxylic acid, allow for its participation in a wide array of chemical transformations typical of amino acids.

The pyrrolidine ring of this compound, particularly with the exocyclic methylene group, offers sites for further chemical modification and functionalization. The amine and carboxylic acid groups readily engage in standard peptide bond formation, enabling the incorporation of this compound into peptides and peptidomimetics evitachem.com. Derivatives synthesized via palladium-catalyzed annulation strategies possess potential for orthogonal functionalization, allowing for selective modification at different positions of the molecule acs.orgacs.orgnih.gov. For example, the synthesis of 4-(arylmethyl)proline derivatives from this compound exemplifies how the structure can be elaborated at the 4-position, thereby expanding the diversity of proline analogs available for chemical and biological studies ethz.ch. These modifications are crucial for fine-tuning the properties of molecules for specific applications, including drug development.

Chemical Reactivity and Mechanistic Studies of 4 Methyleneproline

Reaction Mechanisms in Organic Transformations

The unique structure of 4-methyleneproline allows it to engage in diverse organic transformations, often serving as a key intermediate or building block for more complex molecular architectures.

Cyclization Reactions

This compound derivatives are frequently synthesized via cyclization reactions, particularly through transition metal-catalyzed cycloadditions. Rhodium-catalyzed [4+1] cycloaddition reactions between 3-methyleneazetidines and diazo compounds provide efficient routes to this compound derivatives, often with high chemoselectivity organic-chemistry.orgacs.orgacs.org. These reactions can proceed under mild conditions and are dominant over other common rhodium carbene pathways such as C–H insertion or olefin cyclopropanation acs.orgacs.org. Intramolecular variants of these cycloadditions can also yield proline-fused tricyclic heterocycles organic-chemistry.orgacs.orgacs.org.

Palladium-catalyzed [4+1] annulation strategies have also emerged as robust methods for synthesizing functionalized this compound derivatives. These methods often involve the reaction of sulfur ylides with in situ generated Pd-stabilized zwitterions whiterose.ac.ukacs.orgscribd.com. These approaches offer versatility and can be scaled up, highlighting their utility in constructing pyrrolidine (B122466) scaffolds whiterose.ac.ukacs.orgscribd.com.

Furthermore, enantioselective synthesis methods, such as those employing phase-transfer catalysis (PTC), utilize allylic alkylation of glycine-derived imines with activated cyclopropanes in the presence of chiral catalysts to prepare enantiomerically enriched this compound scaffolds evitachem.comresearchgate.netub.edu.

Table 1: Catalytic Cycloaddition Strategies for this compound Derivatives

| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |

| Rh-catalyzed [4+1] | 3-Methyleneazetidines, Diazo compounds | This compound derivatives | High chemoselectivity, mild conditions, dominant over C–H insertion, O–H insertion, olefin cyclopropanation. | organic-chemistry.orgacs.orgacs.orglookchem.com |

| Pd-catalyzed [4+1] | Sulfur ylides, Pd-stabilized zwitterions | Functionalized this compound | Robust, versatile, scalable, useful for pyrrolidine scaffolds. | whiterose.ac.ukacs.orgscribd.com |

| Phase-Transfer Catalysis | Glycine-derived imines, Activated cyclopropanes | Enantioselective this compound | One-pot double allylic alkylation, uses chinchonidine-derived catalysts. | evitachem.comresearchgate.netub.edu |

Peptide Bond Formation with this compound

This compound can be incorporated into peptide chains through standard peptide coupling reactions, similar to canonical amino acids evitachem.comcymitquimica.com. The formation of a peptide bond involves the condensation between the carboxyl group of one amino acid and the amino group of another, with the elimination of a water molecule wikipedia.orgbyjus.com. The presence of the 4-methylene group can influence the conformational properties and biological activity of the resulting peptides or peptidomimetics cymitquimica.comcaltech.edu. This capability makes it a valuable tool for creating modified peptides with altered stability or binding characteristics cymitquimica.com.

Catalytic Transformations Involving this compound as a Substrate or Ligand

The synthesis of this compound derivatives often relies on catalytic methodologies, where these compounds are the products rather than catalysts or ligands themselves. As detailed in section 5.2.1, rhodium, palladium, and copper catalysis play crucial roles in constructing the this compound scaffold organic-chemistry.orgacs.orgacs.orgwhiterose.ac.ukacs.orgscribd.comcolab.ws. These catalytic systems enable highly selective and efficient formation of the pyrrolidine ring system with the characteristic exocyclic methylene (B1212753) group. For instance, Rh-catalyzed [4+1] cycloaddition reactions are a prime example of catalytic transformations that directly yield this compound derivatives organic-chemistry.orgacs.orgacs.org. Similarly, Pd-catalyzed annulation reactions provide access to functionalized analogs whiterose.ac.ukacs.orgscribd.com. While this compound itself is not typically described as a ligand, its derivatives or related proline structures can serve as chiral ligands in asymmetric catalysis, though specific examples directly involving this compound as a ligand are not prominent in the reviewed literature.

Conformational Analysis and Pseudorotation Parameters

The conformational landscape of this compound, particularly its pyrrolidine ring, is of interest for understanding its behavior in peptides and as a building block. Studies have calculated equilibrium geometry conformations of protected this compound derivatives using computational methods like B3LYP/G-31+G** caltech.edu. These calculations allow for the determination of pseudorotation parameters, specifically the amplitude (A) and phase angle (P), which describe the degree and geometry of the ring puckering caltech.edu. These parameters are essential for characterizing the flexibility and preferred conformations of the pyrrolidine ring, which can impact molecular interactions and biological activity caltech.edu. The exocyclic methylene group can influence these conformational preferences compared to proline.

Biological Roles and Molecular Mechanisms of 4 Methyleneproline in Non Human Systems

Incorporation into Peptides and Proteins via Non-Canonical Amino Acid Mutagenesis

The incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful avenue for expanding the chemical space of proteins, thereby enabling the engineering of novel properties. 4-Methyleneproline, a proline analog, has been successfully incorporated into recombinant proteins in Escherichia coli through residue-specific replacement strategies, leveraging the cellular machinery for protein synthesis researchgate.netcaltech.eduresearchgate.net. This process involves utilizing the natural proline translational machinery to incorporate these modified residues, thereby creating proteins with altered characteristics.

Research has demonstrated that the incorporation of this compound can significantly influence the biophysical properties of proteins, particularly concerning folding and stability. Studies involving the incorporation of this compound into recombinant insulin (B600854) at position B28 have revealed distinct effects on protein behavior. Specifically, the presence of this compound has been shown to accelerate fibril formation. In experiments where insulin was subjected to aggregation-inducing conditions, insulin incorporating this compound (ins-4ene) formed fibrils more rapidly than native insulin. The lag time to fibril formation for ins-4ene was reported as 8.2 ± 4.0 hours, compared to 16.6 ± 4.1 hours for native insulin acs.org. This acceleration suggests that the exocyclic methylene (B1212753) group in this compound may alter the protein's conformational landscape in a way that promotes aggregation.

While the direct impact of this compound on hexamer dissociation is less detailed in the provided literature, studies on related methyl-substituted prolines indicate that such modifications can speed the dissociation of insulin from its pharmaceutically formulated hexamer state researchgate.netacs.orgnih.govcaltech.edu. This highlights how subtle changes in the proline side chain can modulate protein quaternary structure and stability.

Table 1: Impact of this compound Incorporation on Insulin Properties

| Property | Native Insulin | Insulin with this compound (at B28) |

| Fibril Formation | Standard lag time (e.g., 16.6 ± 4.1 h) | Accelerated (e.g., 8.2 ± 4.0 h) |

| Hexamer Dissociation | Standard rate | Data primarily associated with 4-methylation, not directly quantified for 4-methylene in provided snippets. |

Interactions with Biological Targets at a Molecular Level

The unique structure of this compound allows for specific interactions with biological targets, such as enzymes and receptors evitachem.com. These interactions are crucial for understanding its functional impact in biological systems.

Research has indicated that proline analogs, including those with modifications at the 4-position, can influence protein-ligand interactions. While specific binding data for this compound with a broad range of enzymes and receptors is limited in the provided snippets, studies on insulin incorporation suggest interactions with the insulin receptor researchgate.netacs.orgnih.govcaltech.edu. The structural changes induced by this compound in proteins can alter their recognition and binding by cellular targets. Furthermore, its use as a scaffold in drug development, particularly for antiviral agents, implies interactions with specific molecular targets within viral or host cellular machinery evitachem.com.

Proline residues are known for their unique ability to restrict the conformational space of the protein backbone researchgate.netcaltech.edu. Analogs like this compound, by introducing an exocyclic methylene group, can further modulate this conformational landscape evitachem.com. This modification can enhance conformational flexibility in specific regions, potentially enabling a better fit within the active sites of enzymes or the binding pockets of receptors evitachem.com. Studies on proline surrogates suggest that such changes can bias ring pucker and influence backbone torsional preferences, thereby stabilizing or destabilizing protein folds researchgate.netresearchgate.net. These altered conformational dynamics are key to how this compound might interact with and influence the function of biological targets.

Role in Cellular Processes (e.g., in microorganisms or plants)

In microorganisms, the proline-specific transport mechanism of Escherichia coli can recognize and transport proline analogues, including this compound microbiologyresearch.org. This suggests that this compound can enter bacterial cells via the proline permease and subsequently be incorporated into cellular protein microbiologyresearch.org. This uptake and incorporation demonstrate a direct interaction with cellular processes within E. coli. However, the provided literature does not detail specific roles or broader cellular functions of this compound in plants or other microorganisms beyond its transport and incorporation into proteins.

Compound List

this compound

Native Insulin

Insulin with this compound

4R-methylproline

4S-methylproline

Enzymatic Inhibition Mechanisms involving this compound Analogues

The chemical compound this compound and its analogues are recognized for their potential to modulate enzyme activity through specific inhibition mechanisms. A key documented instance involves the inactivation of proline dehydrogenase by this compound. This process is characterized as mechanism-based inhibition nih.gov.

Mechanism-based inhibition, often referred to as "suicide inhibition," occurs when an enzyme metabolizes an inhibitor into a reactive species. This reactive intermediate then covalently binds to the enzyme, leading to its irreversible inactivation savemyexams.com. The kinetics observed in studies with this compound and proline dehydrogenase strongly support this mode of action, indicating that the enzyme converts this compound into a form that permanently disrupts its catalytic function nih.gov.

While detailed studies on a broad spectrum of this compound analogues and their specific enzymatic targets are ongoing, the established mechanism-based inhibition of proline dehydrogenase provides a foundational understanding. Research into analogues typically aims to explore variations of this mechanism, potentially targeting different enzymes or optimizing the inhibitory potency and selectivity. These investigations leverage the unique structural features of the proline scaffold, modified by the exocyclic methylene group, to interact with enzyme active sites in ways that can trigger inactivation pathways evitachem.com.

Data Table: Identified Enzymatic Inhibition Mechanism

| Enzyme Name | Inhibitor Name | Type of Inhibition | Notes |

| Proline dehydrogenase | This compound | Mechanism-based | The enzyme converts the inhibitor into a reactive species that covalently binds, leading to irreversible inactivation. nih.gov |

Compound Names

this compound

Advanced Analytical Methodologies for 4 Methyleneproline Characterization

Crystallographic Analysis of 4-Methyleneproline Derivatives

Crystallographic analysis, primarily through single-crystal X-ray diffraction, serves as a cornerstone for unequivocally determining the three-dimensional atomic structure of chemical compounds. This technique is indispensable for characterizing novel derivatives of this compound, providing precise details about their molecular geometry, conformation, and intermolecular interactions within the solid state rigaku.comwikipedia.org. Such detailed structural information is crucial for understanding the chemical behavior, reactivity, and potential applications of these molecules.

Typical Findings from Crystallographic Studies:

Crystallographic analysis of this compound derivatives typically yields the following types of detailed research findings:

Molecular Geometry: Precise bond lengths and angles within the molecule, revealing deviations from ideal geometries due to strain or electronic effects.

Conformation: The spatial arrangement of atoms, including the conformation of the pyrrolidine (B122466) ring and the orientation of substituents. For proline derivatives in general, the puckering of the five-membered ring is a significant conformational aspect that can be elucidated researchgate.net.

Intermolecular Interactions: Identification of hydrogen bonding, π-π stacking, van der Waals forces, and other non-covalent interactions that govern how molecules pack in the crystal lattice. These interactions play a vital role in determining the bulk properties of the solid material.

Crystal Packing: The three-dimensional arrangement of molecules within the unit cell, which can reveal supramolecular structures and influence properties such as solubility and crystal habit.

Stereochemistry Confirmation: Crystallography can unambiguously confirm the absolute and relative stereochemistry of chiral centers within the molecule, which is critical for understanding biological activity and synthetic outcomes.

Data Table for Crystallographic Findings:

While crystallographic studies of functionalized this compound derivatives are documented in scientific literature and databases, the specific numerical data (e.g., unit cell parameters, space group, R-factor) for individual compounds are not directly available within the provided search snippets to populate a detailed data table. Access to primary research articles or crystallographic databases would be required to extract such precise quantitative information for specific derivatives. However, the existence of CCDC deposition numbers associated with research on these compounds aminer.cnwhiterose.ac.uk confirms that their crystal structures have been determined and are available through specialized data repositories.

Compound Names Mentioned:

this compound

Functionalized this compound Derivatives

Computational and Theoretical Studies of 4 Methyleneproline

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 4-methyleneproline at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into electronic structure and energy.

Electronic Structure Analysis

The electronic structure of this compound would be analyzed to understand its reactivity and intermolecular interactions. Key parameters derived from these calculations include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical stability and reactivity. nih.govnih.gov A smaller gap generally suggests higher reactivity.

Furthermore, an analysis of the molecular electrostatic potential (MEP) map would reveal the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for predicting how this compound might interact with other molecules, such as biological receptors or reactants.

Table 8.1: Representative Electronic Properties Calculable via DFT

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of chemical reactivity and stability. nih.gov |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and non-covalent interactions. |

Conformational Energy Landscapes

The conformational flexibility of this compound is critical to its function, particularly when incorporated into peptides. Theoretical methods are used to explore the molecule's potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. nih.gov By identifying the low-energy minima on this landscape, the most stable conformations can be determined. nih.gov Calculations would also identify the transition states (saddle points on the PES) that connect these minima, providing the energy barriers for conformational changes. This analysis is vital for understanding the molecule's preferred shapes and the dynamics of its structural transitions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time by solving Newton's equations of motion for the atoms in the system. rsc.org This approach allows for the study of complex processes such as ring dynamics and ligand-receptor interactions in a simulated physiological environment.

Proline Ring Puckering Dynamics

The five-membered pyrrolidine (B122466) ring of proline and its derivatives is not planar and exists in distinct puckered conformations, typically termed "endo" and "exo" (or "up" and "down"). The introduction of the exocyclic methylene (B1212753) group at the 4-position is expected to significantly influence the ring's puckering preference and the energy barrier between these states. MD simulations can track the time-evolution of the ring's dihedral angles to characterize these puckering dynamics. This would reveal the dominant pucker states, the frequency of interconversion between them, and how these dynamics are influenced by the local environment (e.g., solvent, neighboring residues in a peptide).

Ligand-Target Binding Simulations

When this compound is part of a larger molecule designed to bind to a biological target (e.g., an enzyme or receptor), MD simulations can elucidate the binding process at an atomic level. nih.gov These simulations can model the ligand's approach to the binding site, the conformational changes in both the ligand and the target upon binding, and the network of interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex. ajgreenchem.com Advanced techniques like steered MD or umbrella sampling can be used to calculate the binding free energy, providing a quantitative measure of binding affinity.

Structure-Activity Relationship (SAR) Prediction through Computational Modeling

Computational modeling is a powerful tool for predicting the structure-activity relationships of a series of related compounds. For derivatives of this compound, quantitative structure-activity relationship (QSAR) models could be developed. nih.gov These models correlate variations in the biological activity of compounds with changes in their calculated physicochemical properties (descriptors), such as electronic, steric, and hydrophobic parameters.

A typical QSAR study would involve:

Generating a set of this compound derivatives with known biological activities.

Calculating a variety of molecular descriptors for each derivative using quantum mechanics or molecular mechanics.

Developing a mathematical model (e.g., using machine learning or statistical methods) that links these descriptors to the observed activity. rsc.org

Such a model, once validated, could be used to predict the activity of novel, unsynthesized this compound derivatives, thereby guiding medicinal chemistry efforts and prioritizing compounds for synthesis and testing. nih.gov

Potential Applications of 4 Methyleneproline in Academic Research Non Clinical

As Scaffolds in Organic Synthesis and Chemical Biology

The rigid, cyclic structure of 4-methyleneproline makes it an attractive scaffold for constructing complex molecular architectures. ub.edu Its presence in a peptide chain introduces conformational restrictions that are critical for biological activity. ub.edu As a non-natural amino acid, it serves as a key building block for active pharmaceutical compounds and peptidomimetics, which are compounds designed to mimic natural peptides but with enhanced stability or bioactivity. ub.eduevitachem.com

A significant application of the this compound scaffold is in the enantioselective synthesis of other substituted proline derivatives. ub.edunih.govdntb.gov.uaresearchgate.netnih.gov Researchers have developed catalytic and enantioselective methods to prepare the (S)-4-methyleneproline scaffold. ub.edunih.govresearchgate.netresearchgate.net A key reaction involves a one-pot double allylic alkylation of a glycine (B1666218) imine analog using a chinchonidine-derived catalyst under phase-transfer conditions. ub.edunih.govresearchgate.netresearchgate.net These 4-methylene substituted prolines are described as versatile starting materials in medicinal chemistry. ub.edunih.govdntb.gov.uaresearchgate.netresearchgate.net

For instance, tert-butyl (S)-4-methyleneprolinate has been successfully transformed into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a crucial component in the industrial synthesis of the antiviral drug ledipasvir (B612246). ub.edunih.govresearchgate.net Furthermore, the exocyclic double bond of the this compound scaffold can be functionalized through reactions like hydroboration, followed by Suzuki cross-coupling, to introduce a wide variety of aryl moieties at the Cγ position, yielding 4-(arylmethyl)proline derivatives. thieme-connect.com

| Starting Scaffold | Reaction Type | Key Reagents/Catalysts | Product Class | Notable Example | Reference |

|---|---|---|---|---|---|

| Glycine imine analog | Double allylic alkylation | Chinchonidine-derived catalyst | (S)-4-Methyleneproline scaffold | Enantioselective preparation of the scaffold | ub.edunih.govresearchgate.net |

| tert-Butyl (S)-4-methyleneprolinate | Multi-step transformation | Not specified | Spirocyclic amino acids | N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid (for Ledipasvir synthesis) | ub.edunih.govresearchgate.net |

| Boc/tBu-protected this compound | Hydroboration-Suzuki coupling | 9-BBN, Palladium-based catalysts | 4-(Arylmethyl)proline derivatives | Synthesis of various 4-(arylmethyl)prolines with different aryl groups | thieme-connect.com |

As Probes for Understanding Biological Mechanisms

The unique conformational properties of this compound make it a valuable probe for investigating biological mechanisms, particularly in protein science. evitachem.comresearchgate.netnih.gov By replacing a standard proline residue with this compound within a protein's sequence, researchers can study the effects of subtle structural changes on protein behavior, folding, and stability. evitachem.comnih.gov This technique of noncanonical amino acid mutagenesis allows for the engineering of therapeutically relevant properties of protein drugs. acs.orgacs.orgcaltech.edu

A notable example is the incorporation of this compound into recombinant insulin (B600854). nih.govacs.orgacs.orgcaltech.educaltech.educaltech.educaltech.eduacs.org In a series of studies, researchers replaced the proline residue at position B28 of human insulin with this compound and other proline analogs. nih.govacs.orgcaltech.edu The findings demonstrated that these modest modifications significantly altered the biophysical properties of insulin. nih.govacs.orgcaltech.edu

Specifically, the introduction of this compound at the B28 position was found to accelerate the formation of fibrils, a process related to protein aggregation. nih.govacs.orgcaltech.edu This acceleration provides insights into the mechanisms of insulin fibrillation. caltech.edu This research highlights how this compound can be used as a tool to probe conformational effects on protein behavior and to engineer specific properties into therapeutic proteins. nih.govacs.org

| Protein | Modification Site | Incorporated Analog | Observed Effect | Implication | Reference |

|---|---|---|---|---|---|

| Recombinant Human Insulin | Position B28 | This compound | Accelerated fibril formation | Probing the mechanism of insulin aggregation and stability | nih.govacs.orgcaltech.edu |

| Recombinant Human Insulin | Position B28 | 4R-Methylproline | Sped dissociation from hexamer; no significant effect on fibril formation lag time | Engineering faster-acting insulin analogs | nih.govacs.orgcaltech.edu |

| Recombinant Human Insulin | Position B28 | 4S-Methylproline | Sped dissociation from hexamer; no significant effect on fibril formation lag time | Engineering faster-acting insulin analogs | nih.govacs.orgcaltech.edu |

Development of Enzyme Inhibitors and Biological Tools

The constrained cyclic structure of this compound and its derivatives makes them valuable scaffolds for the design of enzyme inhibitors. evitachem.com Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, a cornerstone of modern pharmacology. numberanalytics.com The development of specific inhibitors often relies on creating molecules that mimic the structure of a substrate or transition state to fit into the enzyme's active site. nih.gov

Research into angiotensin-converting enzyme (ACE) inhibitors has explored the incorporation of various 4-substituted prolines. acs.org ACE is a key enzyme in the regulation of blood pressure. nih.gov The development of the successful ACE inhibitor Captopril was guided by a hypothetical model of the enzyme's active site, with proline chosen as a key structural moiety due to its presence in potent peptide inhibitors from snake venom. nih.govwikipedia.org The exploration of derivatives, including those with substitutions at the 4-position of the proline ring, is a logical strategy for discovering new inhibitors with improved properties. acs.org

Beyond direct inhibition, this compound can be used to create biological tools for studying enzyme function. It can be incorporated into peptides that act as substrates for specific enzymes, such as nonribosomal peptide synthetases (NRPSs). bham.ac.uk For example, this compound has been used as a substrate for the enzyme TomB, a module in the NRPS machinery that produces tomaymycin. bham.ac.uk Such studies help to elucidate the specificity and mechanism of these complex enzyme systems, which are responsible for producing a wide range of biologically active peptides. bham.ac.uk

Future Directions and Research Gaps in 4 Methyleneproline Chemistry and Biology

Unexplored Synthetic Routes and Stereoselective Methodologies

The synthesis of 4-methyleneproline and its derivatives has seen advancements, particularly through palladium-catalyzed annulation strategies and rhodium-catalyzed cycloadditions acs.orgacs.orgacs.org. However, the development of more efficient, atom-economical, and highly stereoselective synthetic routes remains a critical area for future research.

Chiral Catalysis and Asymmetric Synthesis: While some methods have achieved enantioselective synthesis, such as the one-pot double allylic alkylation using chinchonidine-derived catalysts under phase transfer conditions, further exploration into novel chiral catalysts and ligands is warranted dntb.gov.uamdpi.com. The development of catalytic systems that can precisely control the stereochemistry at multiple centers, particularly for the exocyclic methylene (B1212753) group and the proline ring, would be highly valuable.

Green Chemistry Approaches: Investigating synthetic routes that employ milder reaction conditions, reduce waste generation, and utilize more sustainable reagents and solvents is crucial. Mechanochemical approaches, for example, are emerging as a promising avenue for greener synthesis whiterose.ac.uk.

Diversification of Starting Materials: Expanding the range of accessible starting materials and developing novel cyclization or functionalization strategies could lead to a broader array of this compound analogs with diverse substitution patterns.

Deeper Elucidation of Biological Roles and Molecular Targets (non-human)

The incorporation of non-canonical amino acids like this compound into proteins offers a powerful tool for probing protein structure-function relationships and engineering novel biomaterials researchgate.netacs.org. While its effects on protein properties, such as fibril formation in insulin (B600854), have been observed, a comprehensive understanding of its broader biological roles and specific molecular targets, particularly in non-human systems, is still developing.

Enzyme Interactions: Investigating how this compound interacts with various enzymes, beyond its potential role in dipeptidyl peptidases researchgate.net, could reveal new biological functions. Studies on its impact on metabolic pathways or signaling cascades in model organisms could provide foundational insights.

Peptide and Protein Engineering: Further research is needed to understand the conformational preferences and stability imparted by this compound residues when incorporated into different peptide and protein scaffolds. This includes exploring its effects on protein folding, stability, and interactions with other biomolecules in various biological contexts.

Metabolic Pathways: While found in some fruits, the endogenous metabolic pathways involving this compound in non-human organisms remain largely uncharacterized. Elucidating these pathways could reveal its natural functions and potential regulatory roles in biological systems.

Advanced Computational Predictions and Experimental Validations

Computational chemistry plays a vital role in understanding molecular behavior, predicting reaction pathways, and guiding experimental design. For this compound, advanced computational studies coupled with rigorous experimental validation are essential for advancing its chemical and biological understanding.

Conformational Analysis: Detailed computational studies, such as DFT calculations, can provide deeper insights into the preferred conformations of this compound and its derivatives, including the impact of substituents on ring puckering and exocyclic methylene group orientation caltech.edu. These predictions can then be experimentally verified using techniques like NMR spectroscopy.

Reaction Mechanism Elucidation: Computational modeling can help elucidate the detailed mechanisms of catalytic reactions involved in this compound synthesis, identifying key intermediates, transition states, and factors influencing selectivity acs.orgdntb.gov.ua. Experimental studies, such as kinetic analyses and isotopic labeling, are crucial for validating these proposed mechanisms.

Molecular Docking and Dynamics: For exploring potential biological targets, computational methods like molecular docking and dynamics simulations can predict binding affinities and modes of interaction between this compound derivatives and target proteins or enzymes. Experimental biochemical assays are then required to confirm these predictions.

Novel Applications in Materials Science or Catalysis

The unique structure of this compound, featuring a reactive exocyclic double bond and a chiral amino acid core, suggests significant potential for novel applications in materials science and catalysis.

Polymer Synthesis: The exocyclic double bond offers a handle for polymerization or incorporation into polymer backbones, potentially leading to novel functional polymers with tailored properties. Research into controlled polymerization techniques and the resulting material characteristics is a promising area.

Chiral Catalysts and Ligands: Derivatives of this compound could be designed as chiral ligands for transition metal catalysis. Their rigid cyclic structure and the presence of stereocenters could impart high selectivity in various catalytic transformations.

Supramolecular Chemistry and Self-Assembly: The amino acid nature of this compound suggests potential for self-assembly into ordered structures, which could be exploited for creating advanced materials, sensors, or drug delivery systems.

The continued exploration of these research frontiers will undoubtedly expand our knowledge of this compound and unlock its full potential across diverse scientific disciplines.

Q & A

Q. How can ethical and safety challenges in handling diazo compounds during this compound synthesis be mitigated?

- Methodological Answer : Follow institutional safety protocols for explosive intermediates (e.g., diazoacetates). Use blast shields, fume hoods, and remote monitoring systems. Document risk assessments and emergency response plans in the Materials and Methods section .

Data Presentation Guidelines

-

Tables : Include reaction yields, catalyst loadings, and spectroscopic data (e.g., -NMR shifts) in structured formats. Example:

Substrate Catalyst (mol%) Yield (%) -NMR (δ, ppm) Azetidine A 0.1 92 5.21 (s, 2H) -

Figures : Use error bars for biological assays (standard deviation) and reaction coordinate diagrams for computational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.